Cas no 2171917-67-0 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid)

2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a propargyl group, enabling click chemistry modifications, and a stable oxolane (tetrahydrofuran) ring that enhances conformational control. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the carboxylic acid functionality allows for further coupling reactions. This compound is particularly useful for introducing alkyne handles into peptide backbones, facilitating post-synthetic modifications such as cyclization or bioconjugation. Its well-defined reactivity profile makes it a valuable building block for constructing complex peptidomimetics and functionalized biomolecules.
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid structure
2171917-67-0 structure
Product name:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid
CAS No:2171917-67-0
MF:C25H24N2O6
MW:448.467866897583
CID:6235022
PubChem ID:165547883

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid
    • 2171917-67-0
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
    • EN300-1490105
    • Inchi: 1S/C25H24N2O6/c1-2-12-27(14-22(28)29)23(30)25(11-13-32-16-25)26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,26,31)(H,28,29)
    • InChI Key: JJTOFCQRQWUNSN-UHFFFAOYSA-N
    • SMILES: O1CCC(C(N(CC#C)CC(=O)O)=O)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 448.16343649g/mol
  • Monoisotopic Mass: 448.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 784
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 2.1

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1490105-0.25g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1490105-5.0g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
5g
$9769.0 2023-06-05
Enamine
EN300-1490105-500mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1490105-250mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1490105-0.5g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1490105-50mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1490105-0.05g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1490105-10.0g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
10g
$14487.0 2023-06-05
Enamine
EN300-1490105-2500mg
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490105-1.0g
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-yn-1-yl)formamido}acetic acid
2171917-67-0
1g
$3368.0 2023-06-05

Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-yn-1-yl)formamido}acetic Acid: A Comprehensive Overview

The compound with CAS number 2171917-67-0, named 2-{1-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-y-N-(prop-2-y-n1-y-l)formamido}acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclic ether (oxolane), and an alkyne moiety. These structural features make it a valuable tool in modern chemical synthesis and drug discovery.

The Fmoc group, derived from 9H-fluorenemethanol, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests that it plays a critical role in controlling reactivity during synthetic processes. The oxolane ring, or tetrahydrofuran derivative, adds rigidity to the molecule and may influence its pharmacokinetic properties. The propargyl group (propargyl amine), on the other hand, introduces unsaturation into the structure, potentially enhancing its ability to participate in conjugate addition reactions or forming bioisosteres.

Recent studies have highlighted the importance of such multifunctional compounds in the development of bioactive molecules. For instance, researchers have explored the use of Fmoc-containing compounds as intermediates in the synthesis of complex natural products and pharmaceutical agents. The integration of an oxolane ring into such structures has been shown to improve stability and solubility, two critical factors for drug candidates. Furthermore, the presence of an alkyne group opens up possibilities for click chemistry applications, enabling the construction of larger and more intricate molecular frameworks.

From a synthetic standpoint, this compound represents a convergence of advanced methodologies. The construction of the Fmoc group typically involves nucleophilic acyl substitution reactions, while the formation of the oxolane ring often employs Williamson ether synthesis or similar techniques. The introduction of the propargyl group may involve coupling reactions or de novo synthesis strategies. These steps underscore the need for precise control over reaction conditions to ensure high yields and product purity.

In terms of applications, this compound holds promise in several areas. Its structural complexity makes it an ideal candidate for exploring stereochemical outcomes in asymmetric synthesis. Additionally, its functional groups suggest potential utility in medicinal chemistry as a scaffold for developing novel therapeutics. Recent advancements in computational chemistry have also enabled researchers to model the interactions of such molecules with biological targets, providing insights into their potential bioactivity.

Looking ahead, the development of efficient synthetic routes for this compound will be crucial for its widespread adoption in research and industry. The integration of sustainable practices into its production processes will also be essential as global demand for eco-friendly chemical manufacturing grows. Moreover, understanding the relationship between its structure and function will require further experimental and theoretical investigations.

In conclusion, 2-{1-[3-{(9H-fluorenemethoxycarbonyl}amino)oxolan3-yll-N-(propargy-l)formamido}acetic acid stands at the intersection of cutting-edge organic chemistry and innovative drug design. Its unique combination of functional groups positions it as a valuable asset for advancing chemical research and therapeutic development.

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